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JNJ-39393406 inactive in clinical trials reasons

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Compound of Interest

Compound Name: JNJ-39393406

Cat. No.: B1673019

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JNJ-39393406 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the clinical trial performance of **JNJ-39393406**. The information is based on publicly available data from its clinical development program.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-39393406 and what is its mechanism of action?

JNJ-39393406 is an experimental medication that acts as a selective positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it enhances the receptor's response to its natural agonist, acetylcholine. This modulation was hypothesized to be beneficial for treating a variety of neurological and psychiatric disorders.[2] The drug was found to lower the agonist and nicotine threshold for activation of the α 7 nAChR by 10- to 20-fold and to increase the maximum agonist response by 17- to 20-fold.[1][3]

Q2: For which indications was JNJ-39393406 investigated in clinical trials?

JNJ-39393406 was investigated for the treatment of several conditions, including:

- Major Depressive Disorder[3][4]
- Smoking Cessation[5][6]



- Schizophrenia[1][7]
- Alzheimer's Disease[1][7]

Q3: What was the primary reason for the discontinuation of JNJ-39393406 clinical trials?

The primary reason for the discontinuation of clinical trials across multiple indications was a lack of efficacy.[3][5] While the drug was generally reported as safe and well-tolerated, it failed to demonstrate statistically significant improvements over placebo in the primary endpoints of the studies.[3][4][6]

Q4: Were there any safety concerns with JNJ-39393406?

Based on the available clinical trial data, **JNJ-39393406** was generally safe and well-tolerated. [2][3] There were no significant differences in adverse events reported between the **JNJ-39393406** and placebo groups in the clinical trials for unipolar depression.[3][4]

Troubleshooting Clinical Trial Results

This section provides guidance for researchers encountering results similar to those observed in the **JNJ-39393406** trials, particularly a lack of efficacy despite a plausible mechanism of action.

Issue: Lack of observed efficacy in treating depressive symptoms.

- Possible Cause: The therapeutic hypothesis that positive allosteric modulation of α7 nAChRs
 can alleviate depressive symptoms may be incorrect.
- Troubleshooting/Experimental Suggestion:
 - Re-evaluate preclinical models: Do the animal models of depression used in preclinical testing adequately translate to the human condition? Consider alternative or more robust models.
 - Target engagement confirmation: Was there a method to confirm that JNJ-39393406 was engaging the α7 nAChR in the central nervous system at the doses administered? This could involve PET imaging with a specific ligand or analysis of downstream biomarkers.



 Patient population stratification: The pathophysiology of major depressive disorder is heterogeneous. Future studies could explore patient subgroups that may be more responsive to this mechanism of action, potentially identified through genetic markers or specific symptom clusters.

Issue: Failure to demonstrate efficacy in smoking cessation.

- Possible Cause: The role of α7 nAChR modulation in nicotine dependence and withdrawal may be more complex than initially hypothesized, or the effect size is too small to be clinically meaningful.
- Troubleshooting/Experimental Suggestion:
 - Dose-ranging studies: The doses used in the trials (e.g., 100 mg b.i.d.) may have been suboptimal.[5] A wider range of doses should be explored in early-phase trials.
 - Combination therapy: The efficacy of JNJ-39393406 could be tested in combination with other smoking cessation aids that have different mechanisms of action.
 - Outcome measures: While abstinence is the gold standard, other measures such as reduction in cigarettes per day, craving, and withdrawal symptoms should be carefully evaluated for any signal of drug activity.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from the clinical trials of **JNJ-39393406**.

Table 1: Phase IIa Trial in Unipolar Depression



Parameter	JNJ-39393406 (n=35)	Placebo (n=36)	p-value	Outcome
MADRS Total Score	No significant change	No significant change	0.78	No improvement in depressive symptoms[3][4]
BACS Composite Score	No significant change	No significant change	0.34	No improvement in cognitive function[3][4]
Adverse Events	Not significantly different from placebo	Not significantly different from JNJ-39393406	0.44	Well-tolerated[3] [4]

Table 2: Smoking Cessation Trials (Healthy Smokers and Smokers with Schizophrenia)

Parameter	JNJ-39393406	Placebo	Outcome
Number of Abstinent Days	No significant increase		Did not increase abstinence[5][6]
Total Smoking Exposure	No significant reduction		Did not reduce smoking[5][6]
Craving and Withdrawal	No significant improvement		No effect on craving or withdrawal[5][6]
Cognitive Function	No significant improvement		No improvement in cognitive function[5][6]

Experimental Protocols

Protocol 1: Phase IIa Study in Unipolar Depression

- Study Design: A randomized, double-blind, placebo-controlled, add-on, parallel-group trial.[3]
- Participants: 71 patients with unipolar depression.[3]



- Treatment: JNJ-39393406 (100 mg/day for the first week, followed by 200 mg/day for the second week) or placebo, added to their existing treatment.[3]
- Primary Outcome Measures:
 - Montgomery-Asberg Depression Rating Scale (MADRS): To assess the severity of depressive symptoms.[3][4]
 - Brief Assessment of Cognition in Schizophrenia (BACS): To evaluate cognitive function.[3]
 [4]
- Analysis: Mixed models for repeated measures were used to compare the treatment groups.
 [3][4]

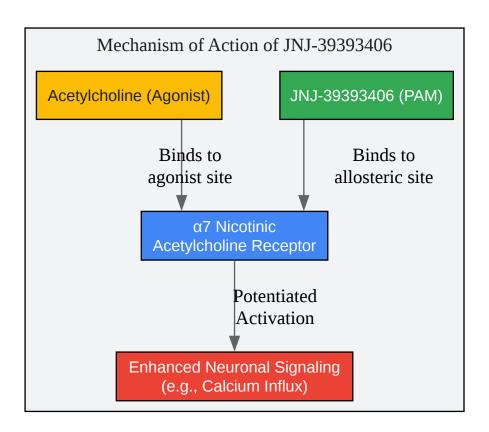
Protocol 2: Smoking Cessation Studies

- Study Design: Two parallel studies with a within-subject, cross-over design.[5][6]
- Participants: 36 healthy smokers and 62 smokers with schizophrenia.[5][6]
- Treatment: **JNJ-39393406** (100 mg b.i.d.) or placebo in a double-blind, counter-balanced manner over two 3-week phases.[5][6]
- Procedure:
 - Week 1: Ad libitum smoking with no drug.
 - Week 2: Dose run-up period.
 - Week 3: Attempt to quit smoking each day.[5][6]
- Primary Outcome Measures:
 - Abstinence: Confirmed by a carbon monoxide (CO) level of <5 p.p.m.[5]
 - Smoking Reduction: Confirmed by a CO level of <8 p.p.m.[5]
- Secondary Outcome Measures:



- Craving and withdrawal symptoms.
- Cognitive performance (N-back and continuous performance tasks).[5][6]

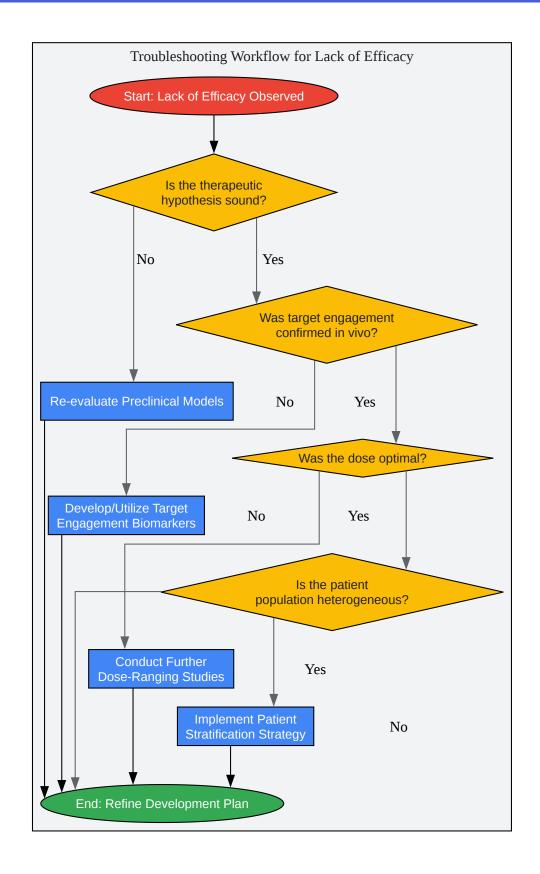
Visualizations



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Caption: Mechanism of action of JNJ-39393406 as a positive allosteric modulator.





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Caption: A logical workflow for troubleshooting a lack of clinical efficacy.



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